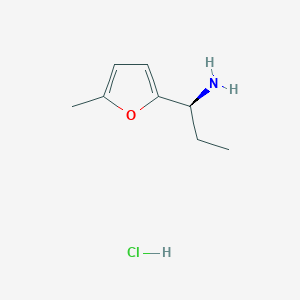

(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “5-Methylfuran-2-yl” part refers to a methyl group (-CH3) attached to the 5th position of the furan ring. The “(S)-1-(5-Methylfuran-2-yl)propan-1-amine” part indicates that the compound also contains a propylamine group, which is a three-carbon chain (propyl) with an amine group (-NH2) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, being aromatic, would contribute to the compound’s stability. The stereochemistry at the chiral center would also affect the compound’s properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring might undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions typical of amines .Scientific Research Applications

Pharmacological Research

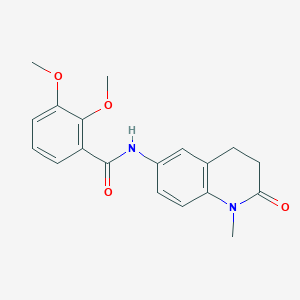

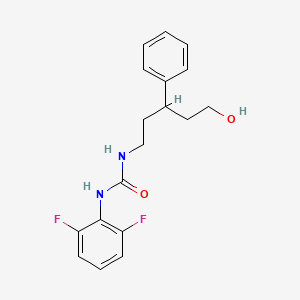

Compounds related to (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, such as κ-opioid receptor antagonists, have been studied for their potential in treating depression and addiction disorders. These studies involve understanding the compound's binding affinity to receptors and its effects in vivo, including antidepressant-like efficacy and the attenuation of stress-related behaviors (Grimwood et al., 2011).

Synthetic and Medicinal Chemistry

Derivatives of furanic compounds, including those related to (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride, have been synthesized and evaluated for their biological activity. These derivatives demonstrate significant potential in cytotoxicity against cancer cell lines, indicating their utility in developing anticancer agents (Phutdhawong et al., 2019).

Material Science and Catalysis

In the realm of material science, the reductive amination of furanic aldehydes to produce aminomethylhydroxymethylfuran derivatives is a critical step. These compounds are utilized in the pharmaceutical industry, highlighting the role of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride derivatives in synthesizing valuable pharmaceutical intermediates (Nuzhdin et al., 2020).

Biodegradable Polymers

The development of biodegradable polymers incorporating furanic derivatives showcases the application of these compounds in designing environmentally friendly materials. Such polymers exhibit excellent properties for gene delivery and cell penetration, underscoring the versatility of furanic derivatives in biomedical applications (Zhang et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFQDTRFLKESTD-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(O1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)

![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)

![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)

![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)

![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)

![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)

![7-(3-methoxyphenyl)-3-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2853111.png)

![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)